molecular formula C20H28N4O2S B5086960 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide

5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide

Cat. No. B5086960
M. Wt: 388.5 g/mol
InChI Key: QTDQXOFNVMEVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide, also known as CYC116, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that are involved in cell division and are overexpressed in many types of cancer. Inhibition of Aurora kinases has been shown to be a promising approach for cancer therapy.

Mechanism of Action

5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide inhibits the activity of Aurora kinases, which are involved in cell division. Specifically, 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide binds to the ATP-binding site of Aurora kinases and prevents their activation. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors. 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has also been shown to inhibit the activity of other kinases, such as JAK2 and FLT3, which are involved in the development of certain types of leukemia.

Advantages and Limitations for Lab Experiments

One advantage of 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide as a research tool is its specificity for Aurora kinases. This allows researchers to study the role of Aurora kinases in cell division and cancer without interfering with other cellular processes. However, one limitation of 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide is its relatively low potency compared to other Aurora kinase inhibitors. This can make it more difficult to achieve complete inhibition of Aurora kinases in some experiments.

Future Directions

There are several potential future directions for research on 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide. One area of interest is the development of combination therapies that include 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide and other cancer therapies, such as immunotherapy. Another area of interest is the development of new analogs of 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide with improved potency and selectivity. Finally, research on the role of Aurora kinases in other cellular processes, such as DNA repair and apoptosis, may provide new insights into the mechanisms of cancer development and therapy.

Synthesis Methods

The synthesis of 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 3-chloro-6-nitropyridazine with cyclohexylamine to form 6-(cyclohexylamino)-3-nitropyridazine. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride to form 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide.

Scientific Research Applications

5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-4-24(17-8-6-5-7-9-17)20-13-12-18(22-23-20)16-11-10-15(2)19(14-16)27(25,26)21-3/h10-14,17,21H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDQXOFNVMEVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.